3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one
Description
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2S/c1-13-16(14(2)22-18-13)4-5-17(21)20-8-3-7-19(9-10-20)15-6-11-23-12-15/h15H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKNYYZIQPNKLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCCN(CC2)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 278.36 g/mol. Its structure features an oxazole ring and a diazepane moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 278.36 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The oxazole ring may facilitate enzyme inhibition or receptor modulation, while the thiolan and diazepane groups contribute to its binding affinity and specificity.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Biological Activity
Research has indicated that this compound exhibits a range of biological activities:
1. Antimicrobial Activity
Studies have shown that compounds containing oxazole rings often possess antimicrobial properties. The specific interactions of this compound with microbial enzymes could lead to effective inhibition of bacterial growth.
2. Anticancer Properties
Preliminary investigations suggest that the compound may induce apoptosis in cancer cell lines through the modulation of signaling pathways related to cell survival and proliferation.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various oxazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the side chains significantly enhanced antibacterial activity . This suggests a similar potential for our compound due to its structural characteristics.
Study 2: Anticancer Activity
In a cellular model assessing the cytotoxic effects of oxazole derivatives on cancer cells, it was found that certain substitutions led to increased apoptosis rates . This aligns with the anticipated effects of our compound, given its structural features conducive to such interactions.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Diazepane Moiety : This may involve nucleophilic substitution reactions.
- Final Coupling : The final product is obtained through coupling reactions that link the oxazole and diazepane components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed analysis:
Structural Analogues from Recent Syntheses
Compound 4g : 1,5-Dimethyl-4-[5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Key Differences : Replaces the oxazole with a coumarin ring and introduces a tetrazole group. The coumarin moiety enhances fluorescence properties, while the tetrazole may improve water solubility. However, the bulkier structure could reduce membrane permeability compared to the target compound .
- Activity : Reported in antimicrobial assays but lacks specific data for direct comparison.
Compound 4h : Similar to 4g but substitutes benzo[b][1,4]diazepin with benzo[b][1,4]oxazepin.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound 4g | Compound 4h |
|---|---|---|---|
| Molecular Weight | ~395.5 g/mol (estimated) | ~650.6 g/mol | ~636.5 g/mol |
| LogP | ~2.8 (predicted) | ~4.1 (estimated) | ~3.9 (estimated) |
| Hydrogen Bond Donors | 1 (diazepane NH) | 2 (tetrazole NH, diazepin NH) | 1 (tetrazole NH) |
| Solubility | Moderate (oxazole enhances) | Low (bulky coumarin) | Low |
The target compound’s lower molecular weight and fewer hydrogen bond donors suggest superior bioavailability compared to 4g and 4h. The thiolan group may confer better metabolic stability than the tetrazole in 4g/4h, which is prone to oxidative degradation .
Mechanistic and Functional Insights
- Target Compound : The diazepane-thiolan linkage may act as a conformational constraint, favoring interactions with G-protein-coupled receptors (GPCRs) or ion channels. The oxazole’s electron-deficient ring could engage in charge-transfer interactions.
- Compound 4g/4h : The coumarin-tetrazole system in 4g/4h is hypothesized to act as a photosensitizer or metal-binding agent, diverging from the target compound’s likely mechanism .
Preparation Methods
Cyclodehydration of β-Keto Amides
The 3,5-dimethyl-1,2-oxazole ring is synthesized via cyclodehydration of a β-keto amide precursor. A validated approach involves treating β-keto esters with ammonium acetate to form β-keto amides, followed by cyclization using dehydrating agents. For instance, DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), a water-soluble coupling reagent, facilitates cyclodehydration in aqueous acetone under mild conditions. The reaction proceeds via activation of the carboxylate intermediate, enabling intramolecular nucleophilic attack by the amide nitrogen to form the oxazole ring.
Optimization Notes :
Alternative Oxazole Formation Strategies
Alternative routes include the Huisgen cycloaddition of nitriles with acetylene derivatives, though this method is less favorable due to regioselectivity challenges. Comparative studies indicate that cyclodehydration using DMT-MM achieves higher yields (80–91%) for methyl-substituted oxazoles compared to traditional carbodiimide-based methods.
Construction of the 1,4-Diazepane-Thiolan Hybrid Scaffold
Diazepane Ring Formation
The 1,4-diazepane ring is synthesized via a [5+2] cyclization strategy. Condensation of 1,2-diamine derivatives with α,ω-diketones in the presence of acetic acid yields the seven-membered ring. For example, reacting 1,3-diaminopropane with glutaraldehyde under acidic conditions generates the diazepane backbone, which is subsequently N-alkylated to introduce the thiolan-3-yl moiety.
Key Reaction Parameters :
Thiolan-3-yl Functionalization
The thiolan-3-yl group is introduced via nucleophilic substitution or Mitsunobu coupling. Patent data reveal that treating N-methylscopinium bromide with methyl dithienylglycolate in acetone, followed by fractional precipitation with LiBr, yields thiolan-substituted intermediates in 35–48% isolated yields. The thiolan ring’s stereochemistry is controlled using chiral auxiliaries or enantioselective catalysis.
Coupling of Oxazole and Diazepane-Thiolan Moieties
Acylation via Activated Esters
The propan-1-one linker is installed through a nucleophilic acyl substitution reaction. The oxazole-bearing carboxylic acid is activated as a mixed carbonate using DMT-MM, enabling coupling with the diazepane-thiolan amine in dichloromethane/water biphasic systems. This method avoids racemization and achieves yields >85% under optimized conditions.
Mechanistic Insights :
Friedel-Crafts Acylation Limitations
Despite the oxazole’s electron-deficient nature, Friedel-Crafts acylation is ineffective due to poor electrophilicity at the 4-position. Experimental data from substituted oxazole studies confirm that acyl chlorides fail to undergo electrophilic substitution without directing groups.
Purification and Characterization
Fractional Crystallization
Post-coupling purification leverages solubility differences in acetone/hexane mixtures. Unreacted starting materials are precipitated by incremental LiBr addition, followed by filtration and recrystallization from aqueous acetone. This approach isolates the target compound in >99% HPLC purity, as validated for structurally related ammonium hexafluorophosphates.
Spectroscopic Validation
- ¹H NMR : Diagnostic signals include the oxazole methyl singlets (δ 2.1–2.3 ppm) and diazepane methylene protons (δ 3.3–3.6 ppm).
- ³¹P NMR : Absence of phosphorylated byproducts confirms reaction specificity (δ −143 ppm for hexafluorophosphate counterions).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclodehydration | 80–91 | >99 | Aqueous compatibility |
| Mitsunobu coupling | 35–48 | 99.8 | Stereochemical control |
| LiBr precipitation | 30–48 | >99 | Scalability |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one?
- Methodological Answer : The synthesis involves multi-step protocols:
Oxazole ring formation : Start with cyclocondensation of diketones or nitrile oxides under acidic conditions.
Diazepane construction : Use reductive amination or ring-opening reactions with thiolan-3-yl-containing precursors.
Coupling steps : Employ sulfonylation or nucleophilic substitution to link the oxazole and diazepane moieties.
- Solvents (e.g., acetonitrile) and bases (e.g., pyridine) are critical for reaction efficiency. Purification often involves column chromatography or recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : - and -NMR resolve structural features (e.g., oxazole methyl groups at δ 2.1–2.4 ppm, diazepane protons as multiplet signals).
- Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns.
- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm) and sulfonyl (S=O, ~1350 cm) groups .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Initial studies highlight:
- Antimicrobial assays : Disk diffusion or microbroth dilution methods against Gram-positive/negative bacteria.
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values.
- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability in synthesis?
- Methodological Answer :
- Catalytic optimization : Test palladium catalysts (e.g., Pd/C) or ligands (e.g., XPhos) to enhance coupling efficiency.
- Solvent screening : Compare polar aprotic solvents (DMF, DMSO) for diazepane ring formation.
- Temperature control : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 30 min vs. traditional reflux).
- In-line analytics : Implement HPLC or FTIR monitoring to track intermediates .
Q. How can structural modifications enhance target selectivity in biological studies?
- Methodological Answer :
- SAR studies : Modify the diazepane ring (e.g., substituent position) or oxazole methyl groups to assess impact on binding affinity.
- Molecular docking : Use software (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinase ATP-binding sites).
- Proteomic profiling : Apply affinity chromatography coupled with LC-MS/MS to identify off-target proteins .
Q. How should researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration).
- Dose-response validation : Use orthogonal assays (e.g., Western blot for apoptosis markers alongside MTT data).
- Meta-analysis : Compare structural analogs (e.g., thiolan-3-yl vs. tetrahydrofuran derivatives) to identify activity trends .
Q. What strategies are recommended for studying interactions with biological macromolecules?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics with immobilized receptors.
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
- Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-protein complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
